molecular formula C19H14FN3S B2871290 5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole CAS No. 318255-97-9

5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole

Cat. No. B2871290
CAS RN: 318255-97-9
M. Wt: 335.4
InChI Key: ZORHVSCAWODFPX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and a thiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiazole rings, and the introduction of the phenyl groups. One possible method could involve a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the fluorophenyl group. These groups could participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound has been investigated for its potential as an anti-breast cancer agent. Molecular docking studies revealed that it exhibits binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT . This suggests its potential in breast cancer therapy.

Antimicrobial Properties

Pyrazoles and their derivatives are known for their antimicrobial activity. While specific studies on this compound are limited, its structural features may contribute to its effectiveness against microbial pathogens .

Anti-Inflammatory Effects

Pyrazoles have been explored for their anti-inflammatory properties. Although direct evidence for this compound is scarce, its structural resemblance to other pyrazoles suggests potential anti-inflammatory activity .

Antioxidant Function

Certain pyrazoles exhibit antioxidant effects. While further research is needed, the fluorinated pyrazole structure could contribute to antioxidant properties .

Cytotoxicity and Anti-Tumor Potential

Pyrazoles have been investigated as potential anti-tumor agents. This compound’s unique structure warrants exploration of its cytotoxic effects and potential use in cancer treatment .

Analgesic Activity

Although not directly studied for analgesic effects, pyrazoles have been associated with pain relief. Investigating this compound’s analgesic potential could yield interesting results .

properties

IUPAC Name

5-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3S/c20-16-8-6-14(7-9-16)13-23-11-10-17(22-23)18-12-21-19(24-18)15-4-2-1-3-5-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHVSCAWODFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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